2-methyl-N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide is a synthetic organic compound known for its diverse applications in chemistry, biology, and medical research. This compound is characterized by a unique structure that includes multiple functional groups, lending it considerable reactivity and utility in various scientific investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide typically involves multiple steps. One common route includes:
Formation of Tetrahydroquinoline Core: : This step might involve cyclization reactions starting from suitable aromatic precursors.
Sulfonation and Amination: : Introduction of the sulfonyl group often employs chlorosulfonic acid, followed by amination to form the sulfonamide linkage.
Final Coupling: : The last step often includes coupling with 2-methyl propanamide under specific reaction conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final compound.
Industrial Production Methods
Industrial production scales these reactions up, optimizing for yield and purity. Batch reactors, continuous flow processes, and rigorous purification methods (such as recrystallization and chromatography) are used to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at its amide or sulfonamide moiety, depending on the presence of strong oxidizing agents.
Reduction: : Reduction reactions may target the sulfonyl group, potentially converting it to a thiol group under suitable conditions.
Substitution: : Electrophilic or nucleophilic substitution can occur, especially at the aromatic or tetrahydroquinoline ring positions, modifying the functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Conditions often involve strong bases or acids, catalysts, and solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: : Generates sulfone derivatives.
Reduction: : Yields secondary amines or thiol derivatives.
Substitution: : Produces various substituted aromatic and quinoline derivatives, depending on the substituent introduced.
Scientific Research Applications
2-methyl-N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide has significant roles in:
Chemistry: : Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: : Explored for its potential as an inhibitor in enzymatic studies due to its sulfamoyl group.
Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The compound's effects are primarily mediated through interactions with specific molecular targets. Its sulfonyl and amide groups can engage in hydrogen bonding and ionic interactions, influencing various pathways:
Molecular Targets: : Enzymes, receptors, and other proteins.
Pathways: : Inhibition of enzyme activities, modulation of signal transduction pathways, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-(4-{[1-(propane-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide
2-methyl-N-(4-{[1-(butane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide
2-ethyl-N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide
Unique Features
2-methyl-N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide is distinguished by:
Its unique combination of functional groups.
Specific reactivity patterns, making it particularly valuable in certain synthetic applications.
Potential pharmacological properties that may not be shared by its analogs.
This comprehensive overview highlights the versatility and significance of this compound across various scientific domains. Anything more you’d like to dive into?
Properties
IUPAC Name |
2-methyl-N-[4-[(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S2/c1-4-14-31(27,28)25-13-5-6-17-15-19(9-12-21(17)25)24-32(29,30)20-10-7-18(8-11-20)23-22(26)16(2)3/h7-12,15-16,24H,4-6,13-14H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSALXFJUQDINQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.